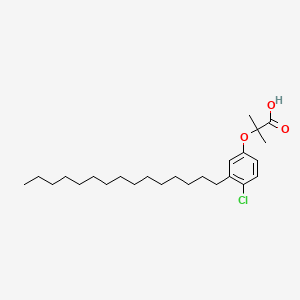
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propanoic acid moiety substituted with a 4-chloro-3-pentadecylphenoxy group and a methyl group. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-pentadecylphenol and 2-bromo-2-methylpropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-(3-pentadecylphenoxy)acetic acid: Similar in structure but lacks the chloro and methyl groups.
4-chloro-3-pentadecylphenol: Shares the phenol moiety but differs in the acid group.
Uniqueness
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- is unique due to the presence of both the chloro and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
73028-66-7 |
|---|---|
分子式 |
C25H41ClO3 |
分子量 |
425.0 g/mol |
IUPAC 名称 |
2-(4-chloro-3-pentadecylphenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C25H41ClO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(18-19-23(21)26)29-25(2,3)24(27)28/h18-20H,4-17H2,1-3H3,(H,27,28) |
InChI 键 |
MVFKOJJMMPJFQQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


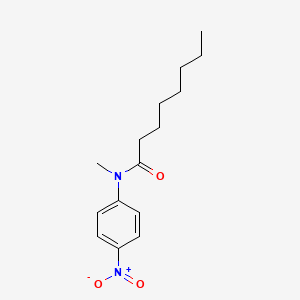
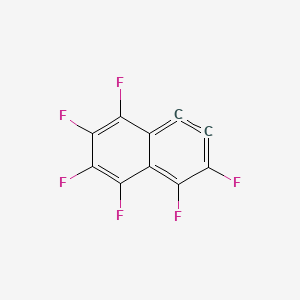
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
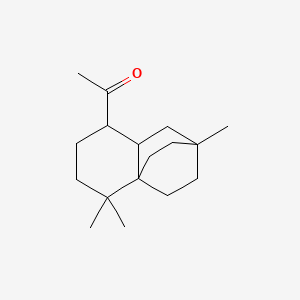
![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)
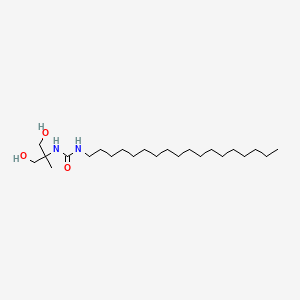
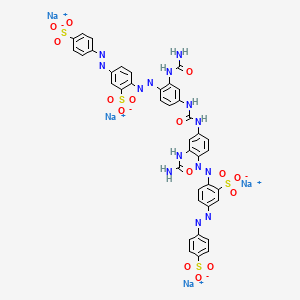
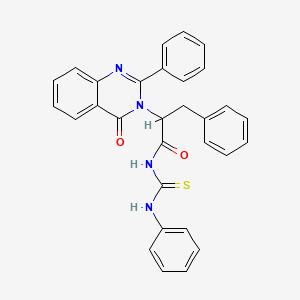
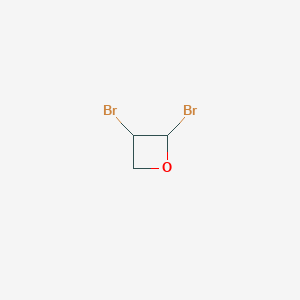
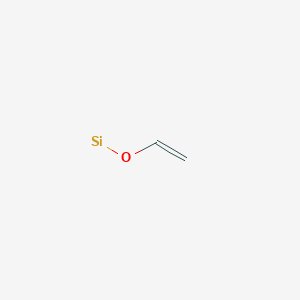


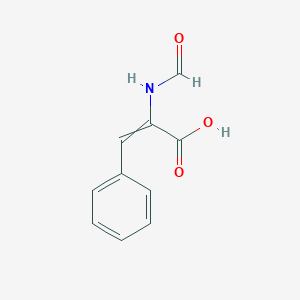
![hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B14458086.png)
